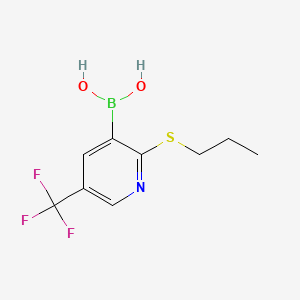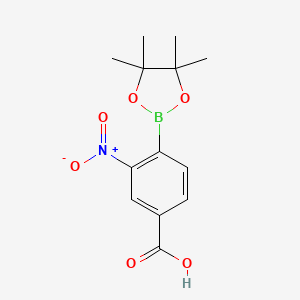
3-硝基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical substance with the formula C20H22BNO7 . It is also known as Carbonic acid, 4-nitrophenyl [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester .
Molecular Structure Analysis
The molecular structure of this compound includes a nitrophenyl group, a tetramethyl dioxaborolane group, and a benzoic acid group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 399.2 and a predicted density of 1.25±0.1 g/cm3 . The predicted boiling point is 542.8±50.0 °C .科学研究应用
Synthesis of Diaryl Derivatives
This compound serves as a crucial raw material in the synthesis of diaryl derivatives, which act as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is significant within the central nervous system and regulates the activation of the 5-lipoxygenase enzyme. The synthesis involves Miyaura borylation and sulfonylation reactions, leading to compounds that can influence FLAP’s function, potentially impacting treatments for neurological conditions.
Drug Development
In the realm of drug development, the compound’s borate and sulfonamide groups make it a valuable intermediate. It’s used in the organic synthesis of drugs, particularly as a protecting group for diols and in asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions . These reactions are foundational in creating a wide array of pharmaceuticals.
Enzyme Inhibition
Boric acid compounds, such as 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, are often utilized as enzyme inhibitors or specific ligand drugs. They play a role in treating tumors, microbial infections, and are even used in anticancer drugs . Their ability to inhibit specific enzymes makes them valuable in targeted therapies.
Fluorescent Probes
The compound’s boronic ester bonds enable it to be used as a fluorescent probe. It can identify various biological and chemical substances, including hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This application is crucial in both research and diagnostic fields.
Stimulus-Responsive Drug Carriers
Due to its simple construction conditions, good biocompatibility, and responsiveness to microenvironmental changes like pH, glucose, and ATP, the compound is used in the construction of stimulus-responsive drug carriers. These carriers can deliver anti-cancer drugs, insulin, and genes, utilizing the formation and rupture of boronic ester bonds for controlled drug release .
Boron Neutron Capture Therapy
The compound has applications in boron neutron capture therapy (BNCT), a type of radiation therapy used to treat cancer. BNCT relies on the compound’s ability to capture neutrons and subsequently release alpha particles, which destroy cancer cells . This therapy represents a promising, targeted approach to cancer treatment.
安全和危害
作用机制
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules .
Mode of Action
The compound is likely to interact with its targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with proteins, particularly with serine or threonine residues, which could lead to the inhibition or modulation of the protein’s function . The nitro group in the compound could potentially undergo reduction to form an amine, which could further interact with biological targets .
Biochemical Pathways
Given the reactivity of boronic acids, it is plausible that the compound could interfere with various biochemical pathways, particularly those involving proteins with serine or threonine residues .
Pharmacokinetics
They are known to undergo metabolism, often through conjugation reactions, and are typically excreted in the urine .
Result of Action
Based on the known reactivity of boronic acids, it is plausible that the compound could modulate the function of target proteins, potentially leading to changes in cellular signaling and function .
Action Environment
Environmental factors such as pH and temperature can influence the stability and reactivity of boronic acids and their esters . For instance, boronic acids are more stable and less reactive in acidic conditions, while they can undergo hydrolysis in alkaline conditions . Therefore, the action, efficacy, and stability of the compound could be influenced by the pH and temperature of its environment.
属性
IUPAC Name |
3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO6/c1-12(2)13(3,4)21-14(20-12)9-6-5-8(11(16)17)7-10(9)15(18)19/h5-7H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZUOPKSOXRIRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675305 |
Source


|
| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
CAS RN |
1218791-11-7 |
Source


|
| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

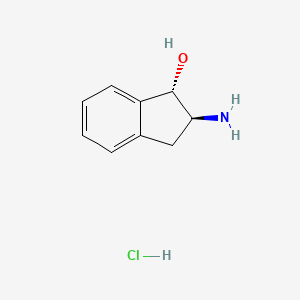
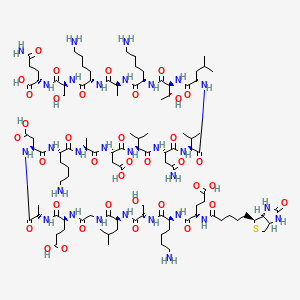
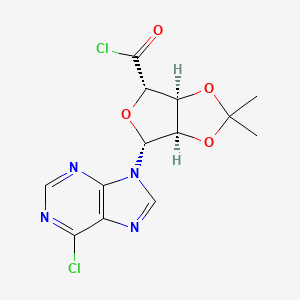
![3-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B595637.png)
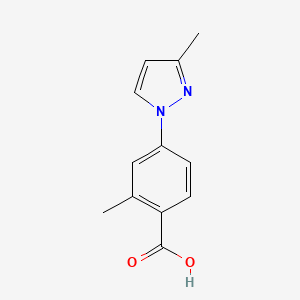
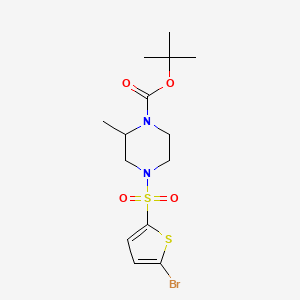
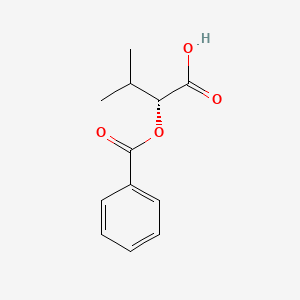


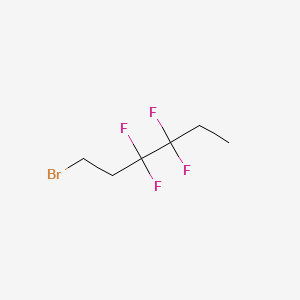
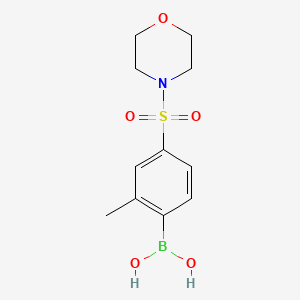
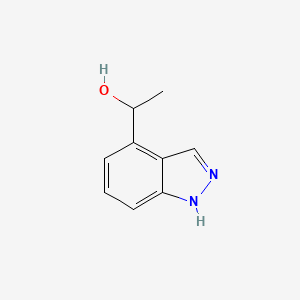
![6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B595654.png)
